molecular formula C14H14BrNO3S B350376 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine CAS No. 333434-99-4

4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine

Cat. No. B350376
CAS RN: 333434-99-4
M. Wt: 356.24g/mol
InChI Key: AMPUCZLSAIJQQB-UHFFFAOYSA-N
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Description

4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C14H14BrNO3S . It is a derivative of morpholine, a common motif in many biologically relevant compounds .

Scientific Research Applications

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity highlight the significance of sulfonyl compounds. Tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assess the antioxidant capacity of complex samples, including those involving sulfonyl derivatives, indicating their potential role in combating oxidative stress and related diseases (Munteanu & Apetrei, 2021).

Morpholine Derivatives in Pharmacology

Morpholine derivatives, due to their structural versatility, have been extensively studied for various pharmacological activities. Research surveys have found that morpholine and its derivatives exhibit a broad spectrum of pharmacological profiles, suggesting the potential of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in drug development and therapeutic applications (Asif & Imran, 2019).

Sulfonyl Compounds in Drug Design

The sulfonyl moiety is a key structural feature in many clinically used drugs, exhibiting a wide range of therapeutic effects, from antibacterial to anticancer activities. This underlines the potential medicinal significance of sulfonyl derivatives, including the possibility of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine being utilized in novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Insights into Sulfoxaflor and Related Sulfoximine Insecticides

Studies on sulfoxaflor, a sulfoximine insecticide, provide insights into the unique interactions of sulfonyl-containing compounds with biological systems, such as their distinct mode of action on nicotinic acetylcholine receptors. This knowledge can be extrapolated to understand the potential bioactivities of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in biological and environmental contexts (Watson et al., 2021).

properties

IUPAC Name

4-(4-bromonaphthalen-1-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPUCZLSAIJQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332837
Record name 4-(4-bromonaphthalen-1-yl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine

CAS RN

333434-99-4
Record name 4-(4-bromonaphthalen-1-yl)sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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